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Compound of Interest

Compound Name: Hexanedioic acid;propane-1,2-diol

Cat. No.: B1202238 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Poly(propylene adipate) (PPA) is a biodegradable aliphatic polyester with significant potential in

various applications, including drug delivery systems, tissue engineering scaffolds, and

environmentally friendly packaging materials. A thorough understanding of its molecular

structure is paramount for controlling its physicochemical properties, degradation kinetics, and

ultimately, its performance in these applications. This application note provides a detailed

protocol for the characterization of PPA using Nuclear Magnetic Resonance (NMR) and

Fourier-Transform Infrared (FTIR) spectroscopy, two powerful analytical techniques for

elucidating polymer structure.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of polymers,

providing information on the chemical environment of individual atoms. Both ¹H and ¹³C NMR

are employed for the comprehensive characterization of PPA.

¹H NMR Spectroscopy
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Proton NMR provides quantitative information about the different types of protons present in

the PPA repeating unit.

¹³C NMR Spectroscopy

Carbon-13 NMR offers detailed insight into the carbon backbone of the polymer, with each

unique carbon environment giving rise to a distinct signal. While specific literature values for

poly(propylene adipate) are not readily available in tabulated form, a representative ¹³C NMR

spectrum would confirm the presence of the key functional groups. The expected chemical shift

regions for the carbon atoms in PPA are based on the analysis of similar aliphatic polyesters.

Data Presentation
Table 1: ¹H NMR Chemical Shift Assignments for Poly(propylene adipate) in CDCl₃

Chemical Shift (δ) ppm Multiplicity Assignment

~4.10 Triplet
-O-CH₂- (from propylene glycol

unit)

~2.30 Triplet
-CO-CH₂- (from adipic acid

unit)

~1.95 Quintet
-O-CH₂-CH₂-CH₂-O- (from

propylene glycol unit)

~1.65 Quintet
-CO-CH₂-CH₂- (from adipic

acid unit)

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Poly(propylene adipate)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~173 C=O (Ester carbonyl)

~63 -O-CH₂- (from propylene glycol unit)

~34 -CO-CH₂- (from adipic acid unit)

~28 -O-CH₂-CH₂-CH₂-O- (from propylene glycol unit)

~24 -CO-CH₂-CH₂- (from adipic acid unit)

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present

in a molecule. The FTIR spectrum of PPA is characterized by the presence of strong absorption

bands corresponding to the ester group and the aliphatic hydrocarbon backbone.

Table 3: Characteristic FTIR Absorption Bands for Poly(propylene adipate)

Wavenumber (cm⁻¹) Vibrational Mode

~2950 C-H asymmetric stretching (CH₂)

~2860 C-H symmetric stretching (CH₂)

~1730 C=O stretching (Ester carbonyl)

~1250 C-O-C asymmetric stretching

~1170 C-O-C symmetric stretching

~1460 CH₂ bending (scissoring)

~1370 CH₂ wagging

Experimental Protocols
NMR Spectroscopy
Sample Preparation
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Dissolve 10-20 mg of the poly(propylene adipate) sample in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any

particulate matter.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR)

Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 25°C

Pulse Sequence: Standard single pulse

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR)

Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Temperature: 25°C

Pulse Sequence: Proton-decoupled single pulse with NOE

Number of Scans: 1024 or more (depending on sample concentration)
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Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 200 ppm

FTIR Spectroscopy
Sample Preparation (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid polymer

samples with minimal preparation.

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the poly(propylene adipate) sample directly onto the ATR crystal.

Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact

between the sample and the crystal.

Instrument Parameters

Spectrometer: FTIR spectrometer equipped with an ATR accessory

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mode: Absorbance
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Sample Preparation

NMR Analysis FTIR Analysis

Characterization Results
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Caption: Experimental workflow for the characterization of poly(propylene adipate).
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Poly(propylene adipate) Repeating Unit

NMR Spectroscopy

FTIR Spectroscopy
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Caption: Key structural features of PPA analyzed by NMR and FTIR.

To cite this document: BenchChem. [Application Note: Structural Characterization of
Poly(propylene adipate) by NMR and FTIR Spectroscopy]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1202238#characterization-of-poly-
propylene-adipate-using-nmr-and-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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